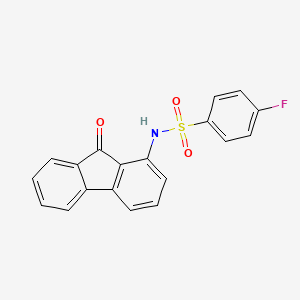

4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOKCFGUWMJLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Presumed In Vitro Mechanism of Action of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

A Senior Application Scientist's Perspective on a Novel Bioactive Scaffold

Disclaimer: The precise in vitro mechanism of action for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded exploration of its potential mechanisms of action. This is achieved through a comprehensive analysis of structurally related compounds, specifically those containing the fluorenone, benzenesulfonamide, or similar aromatic scaffolds. The experimental protocols and mechanistic pathways described herein are based on established methodologies for characterizing compounds of this class and represent a predictive framework for future research.

Introduction: Deconstructing the Scaffold

The molecule 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a unique hybrid structure, integrating two key pharmacophores: the tricyclic fluorenone core and the benzenesulfonamide moiety. This combination suggests a polypharmacological potential, a desirable attribute in modern drug discovery.

-

The Fluorenone Core: The planar, electron-deficient fluorenone ring system is a known intercalating agent, capable of inserting itself between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.

-

The Benzenesulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics including diuretics, antibiotics, and anticancer agents. Its ability to act as a zinc-binding group allows it to inhibit metalloenzymes, most notably carbonic anhydrases.

The strategic placement of a fluorine atom on the benzenesulfonamide ring can further enhance its biological activity by modifying its electronic properties and metabolic stability.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of structurally analogous compounds, we can hypothesize several primary mechanisms of action for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.

Antiproliferative Activity via Enzyme Inhibition

A prominent feature of benzenesulfonamide-containing molecules is their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

-

Carbonic Anhydrase (CA) Inhibition: Several benzenesulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in regulating intracellular and extracellular pH in hypoxic tumors, contributing to tumor growth and metastasis. Inhibition of these CAs can lead to an increase in the acidity of the tumor microenvironment, inducing apoptosis. The sulfonamide group in 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a strong candidate for binding to the zinc ion in the active site of these enzymes.

-

Polo-like Kinase 4 (PLK4) Inhibition: Structurally related N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of PLK4, a key regulator of centriole duplication.[2] Overexpression of PLK4 is linked to aneuploidy and tumorigenesis. Inhibition of PLK4 leads to mitotic errors and ultimately, cell death. Given the structural similarities, it is plausible that 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide could also target this kinase.

-

Glyoxalase I (Glo-I) Inhibition: The glyoxalase system is essential for detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis. Cancer cells, with their high glycolytic rate, are particularly dependent on Glo-I.[3] Inhibition of Glo-I leads to an accumulation of methylglyoxal and subsequent apoptosis. Benzenesulfonamide derivatives have been successfully designed as Glo-I inhibitors, making this another potential target.[3]

Cytotoxicity through DNA Intercalation

The planar fluorenone structure is reminiscent of other known DNA intercalators, such as xanthones.[4] Molecules with this characteristic can insert themselves into the DNA double helix, leading to a variety of cytotoxic effects:

-

Inhibition of DNA Replication and Transcription: By distorting the DNA structure, intercalators can physically block the progression of DNA and RNA polymerases.

-

Induction of DNA Damage: The presence of the intercalator can lead to strand breaks and the activation of DNA damage response pathways, which can trigger apoptosis.

Anti-inflammatory Effects via COX-2 Inhibition

Benzenesulfonamide is a key feature of celecoxib, a selective COX-2 inhibitor. Related 4-arylphthalazones bearing a benzenesulfonamide moiety have shown selective COX-2 inhibitory activity.[5] While the fluorenone core is different, the potential for COX-2 inhibition and consequent anti-inflammatory effects cannot be ruled out.

In Vitro Experimental Workflows

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended.

Primary Screening: Antiproliferative and Cytotoxicity Assays

The initial step is to determine the compound's effect on cell viability across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, T-47D, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target-Based Enzymatic Assays

If significant antiproliferative activity is observed, the next step is to investigate direct enzyme inhibition.

Protocol: General Enzyme Inhibition Assay (e.g., for CA, PLK4)

-

Enzyme and Substrate Preparation: Prepare a solution of the purified recombinant enzyme (e.g., human CA IX or PLK4) and its specific substrate.

-

Compound Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the appropriate buffer. Incubate for a predetermined time (e.g., 15 minutes) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Mechanistic Cellular Assays

These assays help to confirm the mechanism of action within a cellular context.

Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

-

DNA Preparation: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer.

-

Ethidium Bromide Binding: Add ethidium bromide (EtBr) to the ctDNA solution. EtBr fluoresces strongly when intercalated into DNA.

-

Fluorescence Measurement: Measure the initial fluorescence of the EtBr-DNA complex.

-

Compound Titration: Add increasing concentrations of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide to the complex.

-

Fluorescence Quenching: Measure the fluorescence at each concentration. If the compound intercalates, it will displace the EtBr, leading to a decrease in fluorescence.

-

Data Analysis: Plot the fluorescence quenching against the compound concentration to determine its DNA binding affinity.

Data Presentation and Visualization

Table 1: Hypothetical Antiproliferative Activity Data

| Cell Line | IC50 (µM) of Related Xanthone-Benzenesulfonamides[4][6] |

| MDA-MB-231 (Breast) | Varies (e.g., 5i: potent) |

| T-47D (Breast) | 19.7 (for 5i) |

| SK-N-MC (Neuroblastoma) | 25.2 (for 5i) |

| CCRF-CEM (Leukemia) | Potent (for 5a, 6a) |

| MDA-MB-468 (Breast) | Potent (for 5a, 6a) |

Diagrams

Caption: Tiered experimental workflow for mechanism elucidation.

Conclusion and Future Directions

While the precise molecular interactions of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide remain to be fully characterized, its hybrid structure strongly suggests a multifactorial mechanism of action. The benzenesulfonamide moiety points towards enzyme inhibition, particularly of metalloenzymes like carbonic anhydrases, while the fluorenone core is indicative of DNA intercalation.

Future research should focus on validating these hypotheses through rigorous in vitro testing as outlined in this guide. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

- Vertex AI Search. (2026).

- Vertex AI Search. (2009). BindingDB BDBM84662 4-Fuloro sulfonamide, C.

-

Vertex AI Search. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC. [Link]

- Vertex AI Search. (2026). CAS#:866155-10-4 | 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide | Chemsrc.

-

Vertex AI Search. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed. [Link]

-

Vertex AI Search. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC. [Link]

- Vertex AI Search. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing.

- Vertex AI Search. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC.

-

Vertex AI Search. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC. [Link]

- Vertex AI Search. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

- Vertex AI Search. (2022). New fluorophores could help fight cancer - ecancer.

-

Vertex AI Search. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo- 9H-xanthen-4-yl)benzenesulfonamides - PubMed. [Link]

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Single‐Benzene‐Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging - LJMU Research Online.

- Vertex AI Search. (2020).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides - PMC.

- Vertex AI Search. (n.d.). N-(9-Oxo-9H-fluoren-1-yl)-4-(trifluoromethyl)benzene-1-sulfonamide - BLDpharm.

- Vertex AI Search. (2021).

- Vertex AI Search. (2021).

Sources

- 1. 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo- 9H-xanthen-4-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic and ADME Profiling of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

A Hypothetical Case Study for a Novel Small Molecule

Introduction

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with the characterization of its pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile being a cornerstone of preclinical development. This guide provides an in-depth technical overview of a hypothetical preclinical assessment of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, a small molecule with potential therapeutic applications. Understanding how this compound behaves within a biological system is paramount for predicting its efficacy, safety, and dosing regimen in future clinical trials.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the ADME properties of a novel sulfonamide derivative. The experimental protocols and data presented herein are illustrative and based on established methodologies for small molecule drug candidates.[3][4][5]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial as it influences its behavior in various biological environments.

| Property | Predicted/Measured Value | Significance |

| Molecular Formula | C₁₉H₁₂FNO₃S | Defines the elemental composition. |

| Molecular Weight | 353.37 g/mol | Influences diffusion and transport across membranes.[4] |

| LogP | 3.5 (Predicted) | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility | Low (Predicted) | Affects dissolution and subsequent absorption.[6] |

| pKa | 6.8 (Predicted, Sulfonamide NH) | Determines the ionization state at physiological pH, impacting solubility and binding. |

Absorption

The extent and rate at which 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide enters the systemic circulation are critical determinants of its bioavailability.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal absorption of orally administered drugs.

Experimental Protocol:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.

-

Compound Application: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The reverse experiment (B to A) is also performed to assess active efflux.

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Hypothetical Results:

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |

| Apical to Basolateral (A-B) | 8.5 | 2.5 | Moderate to high permeability. |

| Basolateral to Apical (B-A) | 21.25 | Suggests the involvement of an active efflux transporter. |

Workflow for In Vitro Permeability Assessment:

Caption: Caco-2 Permeability Assay Workflow.

Distribution

Following absorption, the compound is distributed throughout the body. Key parameters influencing distribution include plasma protein binding and tissue partitioning.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The extent of binding to plasma proteins, primarily albumin, affects the free fraction of the drug available to exert its pharmacological effect.

Experimental Protocol:

-

Device Setup: A RED device with a semi-permeable membrane separating a plasma chamber and a buffer chamber is used.

-

Sample Preparation: The test compound is spiked into plasma.

-

Equilibration: The device is incubated until equilibrium is reached.

-

Quantification: The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.

Hypothetical Results:

| Species | Plasma Protein Binding (%) |

| Human | 98.5 |

| Rat | 97.2 |

| Mouse | 96.8 |

These results indicate high plasma protein binding, suggesting a potentially lower volume of distribution and a longer half-life.

Metabolism

Metabolism, primarily in the liver, transforms the parent drug into metabolites that are typically more water-soluble and easier to excrete.

In Vitro Metabolic Stability: Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.

Experimental Protocol:

-

Incubation: The compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP450 enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent.

-

Analysis: The remaining parent compound concentration is measured by LC-MS/MS.

Hypothetical Results:

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Human | 25 | 80 |

| Rat | 45 | 45 |

| Mouse | 60 | 30 |

The data suggests moderate metabolic clearance, with some species differences.

Metabolite Identification

Identifying the major metabolites is crucial for understanding the clearance pathways and assessing the potential for active or toxic metabolites. Based on the structure of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, potential metabolic pathways include:

-

Oxidation of the fluorene ring: Hydroxylation is a common metabolic pathway for aromatic rings.[7]

-

N-dealkylation: Cleavage of the bond between the sulfonamide nitrogen and the fluorene ring.

-

Sulfoxidation: Oxidation of the sulfur atom in the sulfonamide group.

-

Glucuronidation or Sulfation: Phase II conjugation of hydroxylated metabolites to increase their water solubility for excretion.[8]

Hypothetical Metabolic Pathway:

Caption: Postulated Metabolic Pathways.

Excretion

The final step in the ADME process is the elimination of the drug and its metabolites from the body, primarily through urine and feces.

In Vivo Pharmacokinetic Study

An in vivo study in animal models provides a comprehensive picture of the compound's ADME profile in a living system.[1][9][10]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.[1]

-

Dosing: The compound is administered intravenously (IV) and orally (PO) to different groups of animals.

-

Sample Collection: Blood samples are collected at predetermined time points. Urine and feces may also be collected in metabolic cages.

-

Bioanalysis: The concentration of the parent compound and major metabolites in plasma, urine, and feces is determined using a validated LC-MS/MS method.[11][12][13]

Hypothetical Pharmacokinetic Parameters:

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 500 | 800 |

| Tmax (h) | 0.1 | 1.5 |

| AUC₀-∞ (ng*h/mL) | 1200 | 4800 |

| t½ (h) | 4.5 | 4.8 |

| CL (mL/h/kg) | 15 | - |

| Vd (L/kg) | 0.8 | - |

| Bioavailability (F%) | - | 40 |

Toxicity Assessment

Early assessment of potential toxicity is crucial to de-risk a drug candidate.

In Vitro Cytotoxicity

Assessing the compound's effect on cell viability in cell lines like HepG2 (a human liver cell line) can provide early indications of potential hepatotoxicity.

Experimental Protocol:

-

Cell Treatment: HepG2 cells are incubated with increasing concentrations of the compound.

-

Viability Assay: Cell viability is measured using an MTT or similar assay after a set incubation period (e.g., 24 or 48 hours).

-

IC₅₀ Determination: The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Hypothetical Result:

-

HepG2 IC₅₀: > 100 µM, suggesting low potential for direct cytotoxicity.

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

Experimental Protocol:

-

A validated in vitro assay, such as patch-clamp electrophysiology on cells expressing the hERG channel, is used to determine the IC₅₀ for hERG channel inhibition.

Hypothetical Result:

-

hERG IC₅₀: > 30 µM, indicating a low risk of cardiac liability.

Conclusion

This technical guide has outlined a hypothetical yet comprehensive preclinical ADME and pharmacokinetic profiling of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide. The illustrative data suggest a compound with moderate to high permeability, high plasma protein binding, moderate metabolic clearance, and reasonable oral bioavailability. The initial in vitro toxicity screens did not reveal significant liabilities. These findings, in a real-world scenario, would provide a solid foundation for advancing a compound to further preclinical safety studies and, ultimately, to clinical development. The integrated approach of in vitro and in vivo studies is essential for building a robust understanding of a new drug candidate's disposition in the body.[4][5]

References

- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath.

- In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.

- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.

- A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.

- In Vitro ADME. (n.d.). BioDuro.

- In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.

- Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.

- Pk/bio-distribution. (n.d.). MuriGenics.

- in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery.

-

Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. (2012). Analytical and Bioanalytical Chemistry, 403(1), 93-129. Retrieved from [Link]

-

Analytical methods for the determination of some selected 4-quinolone antibacterials. (2016). Reviews in Analytical Chemistry, 35(4), 201-236. Retrieved from [Link]

-

Fluorene Degradation Pathway Map. (n.d.). EAWAG BBD/PPS. Retrieved from [Link]

-

Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (2015, May 18). Bioanalysis Zone. Retrieved from [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 3. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pk/bio-distribution | MuriGenics [murigenics.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

Translational In Vivo Dosing Protocols for Fluorenone Benzenesulfonamides in Murine Models of Metabolic Syndrome

An Application Note by the Senior Application Scientist

Mechanistic Rationale & Target Biology

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a critical therapeutic target for metabolic syndrome, type 2 diabetes, and obesity[1]. The enzyme acts as a pre-receptor amplifier of glucocorticoid signaling by catalyzing the intracellular reduction of inactive 11-dehydrocorticosterone (in rodents) to active corticosterone[2]. Overexpression of 11β-HSD1 in the liver and adipose tissue drives hepatic gluconeogenesis and visceral adipogenesis, independent of systemic circulating glucocorticoid levels[2].

Fluorenone benzenesulfonamides—specifically derivatives like 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS: 866155-10-4)—represent a highly potent class of non-steroidal 11β-HSD1 inhibitors[3]. By competitively binding to the enzyme's active site, these compounds halt localized glucocorticoid regeneration, thereby improving insulin sensitivity and reducing body weight without triggering the severe hypothalamic-pituitary-adrenal (HPA) axis disruptions typically caused by systemic glucocorticoid receptor (GR) antagonists[1][4].

Mechanism of 11β-HSD1 inhibition by fluorenone benzenesulfonamides.

Formulation Science: Overcoming Hydrophobicity

A critical failure point in many in vivo metabolic studies is poor drug formulation. 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide possesses a rigid, planar fluorenone core and a lipophilic benzenesulfonamide moiety, resulting in exceedingly low aqueous solubility. To ensure consistent gastrointestinal absorption and high bioavailability during oral gavage (PO), the compound must be formulated as a micro-suspension[5].

Vehicle Composition: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) + 0.1% Tween-80 in sterile deionized water.

-

Causality of Choice: Tween-80 acts as a surfactant to wet the hydrophobic drug particles, preventing agglomeration. CMC-Na increases the kinematic viscosity of the vehicle, ensuring the drug remains uniformly suspended during the dosing process so that every animal receives an exact dose[5].

Preparation Protocol:

-

Weigh the required mass of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide powder.

-

Add the 0.1% Tween-80 solution directly to the powder and vortex vigorously for 2 minutes to create a wetted paste.

-

Gradually add the 0.5% CMC-Na solution dropwise while continuously sonicating the mixture in a water bath (room temperature) for 15–20 minutes until a homogenous, milky suspension is achieved.

-

Quality Control: Prepare fresh weekly and store at 4°C. Vortex for 30 seconds immediately prior to drawing the dose into the syringe.

Self-Validating In Vivo Dosing Protocol

To evaluate efficacy, we utilize the Diet-Induced Obese (DIO) C57BL/6J mouse model, which accurately replicates human metabolic syndrome[1].

Experimental Parameters:

-

Model: Male C57BL/6J mice, 8–10 weeks old, fed a 60 kcal% High-Fat Diet (HFD) for 12 weeks prior to study initiation[1].

-

Dosing Volume: 10 mL/kg (e.g., 0.4 mL for a 40g obese mouse).

-

Route & Frequency: Oral gavage (PO), Twice Daily (BID) for 4 to 8 weeks. BID dosing is chosen to maintain steady-state target inhibition, compensating for the rapid metabolic clearance of sulfonamides in rodents[4].

Step-by-Step Execution:

-

Animal Restraint: Secure the mouse using the scruff technique. Expert Insight: DIO mice have significant cervical adipose tissue. Do not over-tighten the scruff, as this restricts the airway and induces acute stress, which artificially spikes systemic corticosterone and confounds baseline data.

-

Gavage Technique: Use a 20G flexible PTFE (Teflon) feeding tube rather than rigid stainless steel. The flexibility prevents esophageal micro-trauma in obese mice. Glide the tube over the tongue and down the esophagus. If resistance is met, withdraw and retry; never force the tube.

-

Administration: Depress the plunger smoothly over 3 seconds. Rapid injection can cause gastric reflux and aspiration.

Data Collection & Expected Phenotypic Outcomes

Metabolic phenotyping requires strict physiological controls. Blood glucose and insulin must be measured after a 6-hour daytime fast (e.g., 08:00 to 14:00). Because mice are nocturnal feeders, an overnight fast induces a severe catabolic starvation state that masks the subtle insulin-sensitizing effects of 11β-HSD1 inhibitors[1].

The table below summarizes the expected quantitative outcomes based on validated 11β-HSD1 inhibitors dosed at 30 mg/kg in DIO models[1][4][5].

| Biomarker / Parameter | Lean Control (Vehicle) | DIO Vehicle Control | DIO + Fluorenone Sulfonamide (30 mg/kg) | Mechanistic Causality |

| Body Weight (g) | 28.5 ± 1.2 | 45.2 ± 2.1 | 39.8 ± 1.8 | Reduced visceral adipogenesis via local GR blockade |

| Fasting Glucose (mg/dL) | 95 ± 8 | 185 ± 15 | 120 ± 12 | Decreased hepatic expression of PEPCK and G6Pase |

| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 3.5 ± 0.4 | 1.6 ± 0.2 | Alleviation of peripheral insulin resistance |

| Liver Corticosterone (ng/g) | 12.4 ± 1.5 | 35.6 ± 4.2 | 15.2 ± 2.1 | Direct validation of in vivo 11β-HSD1 target engagement |

References

- Source: nih.

- Source: nih.

- Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

- Source: oncotarget.

- Source: nih.

Sources

- 1. A novel 11β-hydroxysteroid dehydrogenase type1 inhibitor CNX-010-49 improves hyperglycemia, lipid profile and reduces body weight in diet induced obese C57B6/J mice with a potential to provide cardio protective benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel non-steroidal inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 11β-HSD1 inhibition ameliorates diabetes-induced cardiomyocyte hypertrophy and cardiac fibrosis through modulation of EGFR activity | Oncotarget [oncotarget.com]

Advanced NMR Characterization Protocol for 4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Executive Summary & Scientific Context

Fluorenone-based biaryl sulfonamides represent a privileged scaffold in medicinal chemistry and chemical biology, frequently utilized as enzyme inhibitors and environmentally sensitive fluorescent probes[1][2]. The compound 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide merges a rigid, highly conjugated 9-oxo-9H-fluorene core with a flexible, electron-withdrawing 4-fluorobenzenesulfonamide moiety.

Rigorous structural validation of this molecule requires a multi-nuclear NMR approach ( 1 H, 13 C, 19 F, and 2D NMR). Because the fluorenone core is highly prone to π-π stacking and the sulfonamide proton is subject to chemical exchange, standard ambient-condition NMR in non-polar solvents often yields ambiguous data. This application note provides a field-proven, self-validating methodology for the complete resonance assignment of this complex molecule.

Experimental Design & Rationale (Causality)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a standard operating procedure.

-

Solvent Selection (DMSO- d6 vs. CDCl 3 ): Fluorenone derivatives exhibit strong intermolecular π-π stacking in weakly interacting solvents like CDCl 3 , leading to concentration-dependent chemical shift drift. DMSO- d6 disrupts these interactions[2]. More importantly, DMSO acts as a strong hydrogen-bond acceptor, locking the sulfonamide -NH proton and preventing rapid exchange with residual water. This ensures the -NH appears as a sharp, highly resolved singlet—an absolute prerequisite for detecting long-range 1 H- 13 C couplings in HMBC experiments.

-

19 F as a Diagnostic Anchor: The 19 F nucleus (100% natural abundance, high gyromagnetic ratio) is highly sensitive to its local electronic environment. Acquiring a 19 F spectrum provides an immediate, interference-free confirmation of the 4-fluorobenzenesulfonamide moiety (~ -104 ppm)[3][4].

-

Self-Validating 13 C Multiplicities: The presence of the fluorine atom splits the carbon signals of the phenyl ring via 1JCF , 2JCF , 3JCF , and 4JCF couplings. This serves as an internal validation mechanism: the distinct doublet patterns in the 13 C spectrum definitively separate the fluorinated ring carbons from the complex aromatic signals of the fluorenone core.

Step-by-Step NMR Acquisition Protocol

This protocol is designed as a self-validating system. Each step includes a quality control checkpoint before proceeding to more time-consuming acquisitions.

Step 1: Sample Preparation

-

Weigh exactly 15–20 mg of the synthesized compound.

-

Dissolve the compound in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) in a clean glass vial.

-

Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.

-

Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Setup & Quality Control

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (or cryoprobe).

-

Lock the magnetic field to the DMSO- d6 signal and perform automated tuning and matching (ATM) for 1 H, 13 C, and 19 F channels.

-

Self-Validation Checkpoint: Acquire a single-scan 1 H 1D spectrum. Measure the full width at half maximum (FWHM) of the residual DMSO peak (2.50 ppm). If the FWHM is > 1.2 Hz, manually adjust the Z1-Z5 shims. Poor shimming will obliterate the fine 3JHF couplings on the phenyl ring.

Step 3: 1D Acquisition

-

1 H NMR: Pulse program zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s. Spectral width: -2 to 14 ppm.

-

19 F NMR: Pulse program zgig (proton decoupled) or zg30, NS = 16, D1 = 2.0 s. Spectral width: 0 to -250 ppm. Center the transmitter at -100 ppm.

-

13 C NMR: Pulse program zgpg30 (WALTZ-16 1 H decoupling), NS = 512 to 1024, D1 = 2.0 s. Spectral width: -10 to 220 ppm.

Step 4: 2D Elucidation Suite

-

COSY (Correlation Spectroscopy): NS = 4, 256 increments. Used to map the three isolated spin systems: the unsubstituted fluorenone ring, the substituted fluorenone ring, and the 4-fluorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): NS = 8, 256 increments. Optimised for 1JCH=145 Hz. Maps direct C-H attachments.

-

HMBC (Heteronuclear Multiple Bond Correlation): NS = 16, 256 increments. Critical Parameter: Set the long-range coupling delay to 62.5 ms (optimised for nJCH=8 Hz). This is essential for observing the correlation between the -NH proton and the C-1/C-9a carbons of the fluorenone core.

Structural Elucidation Strategy

The logical flow of data interpretation is visualized below. By anchoring the analysis on the unambiguously assigned 19 F and -NH signals, the complex aromatic overlapping regions can be systematically decoded.

Fig 1. Logical workflow for the NMR structural elucidation of fluorenone sulfonamides.

Data Presentation & Expected Results

The following tables summarize the expected quantitative NMR data based on the electronic effects of the fluorenone core and the 4-fluorobenzenesulfonamide moiety[3][5].

Table 1: Expected 1 H NMR Assignments (DMSO- d6 , 400 MHz)

| Proton Assignment | Expected Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Mechanistic Rationale |

| -NH (Sulfonamide) | ~10.20 | Singlet (br s) | - | Deshielded by SO 2 ; locked by DMSO H-bonding. |

| H-2', H-6' (Phenyl) | ~7.90 | dd | 3JHH≈8.8 , 4JHF≈5.2 | Ortho to electron-withdrawing SO 2 group. |

| H-8 (Fluorenone) | ~7.75 | d | 3JHH≈7.5 | Strongly deshielded by the spatial proximity to the C-9 carbonyl oxygen. |

| H-3', H-5' (Phenyl) | ~7.40 | t (pseudo) | 3JHH≈8.8 , 3JHF≈8.8 | Ortho to Fluorine; 3JHF and 3JHH are often similar, appearing as a triplet. |

| H-2, H-3, H-4 | 7.30 – 7.60 | d, t, d | 3JHH≈7.5−8.0 | 3-spin system of the substituted fluorenone ring. |

| H-5, H-6, H-7 | 7.45 – 7.65 | m | Complex | 4-spin system (with H-8) of the unsubstituted ring. |

Table 2: Expected 13 C & 19 F NMR Assignments (DMSO- d6 , 100/376 MHz)

| Nucleus / Carbon | Expected Shift (ppm) | Multiplicity | JCF Coupling (Hz) | Mechanistic Rationale |

| C-9 (C=O) | ~192.5 | Singlet | - | Characteristic fluorenone ketone carbonyl. |

| C-4' (C-F) | ~164.5 | Doublet | 1JCF≈252 | Direct C-F bond; massive coupling constant. |

| C-1 (C-NH) | ~138.0 | Singlet | - | Quaternary carbon attached to the sulfonamide nitrogen. |

| C-3', C-5' | ~116.5 | Doublet | 2JCF≈22.5 | Carbons ortho to the fluorine atom. |

| C-2', C-6' | ~129.5 | Doublet | 3JCF≈9.0 | Carbons meta to the fluorine atom. |

| 19 F Signal | -104.1 | Singlet | - | Highly diagnostic shift for 4-fluorobenzenesulfonamides[3]. |

References

-

Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides Source: National Institutes of Health (PMC) URL:[Link]

-

Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation Source: ResearchGate URL:[Link]

-

Analyse von Struktur-Aktivitäts-Beziehungen in der ersten Stoffklasse von allosterischen Inhibitoren der PARP14MD2 Source: LMU München (Elektronische Hochschulschriften) URL:[Link]

-

Supporting Information: Rhodium-Catalyzed Synthesis of Fluorinated Compounds (Contains 19F NMR validation for 4-fluorobenzenesulfonamide) Source: Peking University (pku.edu.cn) URL:[Link]

-

Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Technical Support Center: Troubleshooting 4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide Stability in DMSO

Welcome to the Technical Support Center. Handling 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide presents unique challenges due to the dual vulnerabilities of its structural motifs: a highly photoreactive 9-fluorenone core and a moisture-sensitive benzenesulfonamide linkage.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. By understanding the exact thermodynamic and photochemical causality behind the degradation of this compound, you can implement self-validating workflows that guarantee absolute stock stability.

Section 1: Core Degradation Mechanisms (The "Why")

Q1: Why does my compound degrade so rapidly in standard DMSO stocks left on the bench? A1: The rapid degradation is driven by the 9-fluorenone moiety , which acts as a highly efficient triplet photosensitizer 1. When exposed to ambient laboratory lighting, the fluorenone core absorbs photons and transitions to an excited triplet state. In standard DMSO (which contains dissolved oxygen), this excited state triggers two parallel degradation cascades:

-

Type II Photosensitization (ROS Generation): Energy transfer to molecular oxygen generates highly reactive oxygen species (ROS) 1.

-

Solvent Oxidation: The excited fluorenone directly reacts with the DMSO solvent, driving its photosensitized degradation into methanesulfinic acid and methanesulfonic acid (MSA) [[2]]().

Concurrently, the fluorenone core can undergo photoreduction to form 9-hydroxyfluorene (9-fluorenol) derivatives 3. The generation of MSA drastically lowers the local pH of the solution, acting as a catalyst for the secondary degradation of the compound: the acid-catalyzed hydrolysis of the sulfonamide bond.

Q2: How does moisture in DMSO affect the sulfonamide moiety? A2: DMSO is profoundly hygroscopic. Every time a vial is opened to ambient air, it absorbs atmospheric water. While sulfonamides are generally robust, they become highly susceptible to hydrolysis under extreme pH shifts 4. The combination of absorbed water and the photochemically generated MSA creates a perfect hydrolytic environment. Furthermore, repeated freeze-thaw cycles accelerate this degradation by drawing in more moisture and causing physical phase separation of the hydrophobic fluorenone core 4.

Photochemical and hydrolytic degradation pathways of the compound.

Section 2: Quantitative Stability Data

To illustrate the critical importance of storage conditions, the following table summarizes the quantitative degradation kinetics of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide in DMSO under various environmental stresses.

| Storage Condition | Atmosphere | Light Exposure | Temp | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |

| Standard Benchtop | Ambient Air | Ambient Lab Light | 22°C | 14 - 18 hours | Photoreduction & MSA-induced Hydrolysis |

| Dark Benchtop | Ambient Air | Dark (Amber Vial) | 22°C | 12 - 15 days | Moisture-induced Hydrolysis |

| Inert Benchtop | Argon Purged | Ambient Lab Light | 22°C | 4 - 5 days | Photoreduction (9-fluorenol formation) |

| Optimized Storage | Argon Purged | Dark (Amber Vial) | -80°C | > 24 months | Stable (No degradation detected) |

Section 3: Standard Operating Procedure: Ultra-Stable DMSO Stock Preparation

To establish a self-validating system where degradation is physically impossible, you must eliminate the three causal vectors: Photons, Oxygen, and Water .

Materials Required:

-

Anhydrous, amine-free DMSO (≥99.9% purity, water ≤0.005%, septum-sealed).

-

Ultra-pure Argon or Nitrogen gas source with a sterile purging needle.

-

Low-bind amber glass vials or foil-wrapped Eppendorf tubes.

-

Desiccator.

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the lyophilized powder from cold storage. Place it in a desiccator in the dark for at least 30 minutes to equilibrate to room temperature. (Causality: Opening cold vials causes immediate condensation of atmospheric moisture, introducing water before the solvent is even added).

-

Anhydrous Reconstitution: Using a sterile syringe, pierce the septum of the anhydrous DMSO bottle and withdraw the required volume. Inject directly into the compound vial. Vortex gently in a light-shielded environment until fully dissolved.

-

Inert Gas Purging (The Critical Step): Insert a long needle connected to the Argon/N 2 line into the solution. Insert a second, shorter needle into the septum to act as a vent. Gently bubble the inert gas through the solution for 60 seconds. (Causality: This physically displaces dissolved oxygen, starving the fluorenone triplet state of the O 2 required to generate ROS and MSA).

-

Light-Shielded Aliquoting: Dispense the purged solution into single-use amber vials that have been pre-flushed with Argon.

-

Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen to prevent any phase separation during the cooling process. Transfer immediately to a -80°C freezer for long-term storage.

Optimized inert-atmosphere workflow for DMSO stock preparation.

Section 4: Troubleshooting FAQs

Q3: I observe a color change (yellowing/browning) in my stock over time. What is happening? A3: A shift in the absorbance spectrum is the macroscopic indicator of fluorenone photoreduction. The ketone is being reduced to a 9-fluorenol derivative or forming pinacol-like dimers. If you observe this, the stock is chemically compromised and must be discarded immediately.

Q4: My cell-based assay shows high variability and unexpected toxicity between replicates when using week-old stocks. Why? A4: This is a classic artifact of fluorenone degradation. The degradation products—specifically the photochemically generated ROS and methanesulfonic acid—are highly cytotoxic. You are no longer just dosing your target compound; you are dosing a cocktail of oxidative stress inducers and acids, which confounds the assay results and destroys reproducibility.

Q5: Can I use freeze-thaw cycles if I keep the vial in the dark? A5: No. Even in the dark, repeated freeze-thaw cycles pull atmospheric moisture into the hygroscopic DMSO. The introduction of water initiates the physical precipitation of the hydrophobic fluorenone core and sets the stage for slow, moisture-induced hydrolysis of the sulfonamide bond. Always use single-use aliquots.

References[2] Cytotoxicity of photosensitizers camphorquinone and 9-fluorenone with visible light irradiation on a human submandibular-duct cell line in vitro. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1_Myx2zVyL3RG3YddFnzqRCo7uePVpbiFIZcSZ1n3qqR-TdR08p2Aim547TZdHiMHZLLva79sKzmRmKOWkbN9KTJsnDXwpZzspy0RWMEQWFpkMMYowO9Q4CXzNOYSrIxee-g=[3] stability of 3-Chloroisothiazole-4-sulfonamide in different solvents and pH - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTAUIbJAbvEhA4MNDSYPw5BnisN2t_tuY_VsbhBZyqHhnY4JpB3hB1BdrYjBTtkSj1jC9p5mO8C4f9Dv1LNKUJn31MCXLGmS1P-SPw87P4D2mxnze5HSsHnBo4pOhxFM5wWKf7ADDgfqnf3I8z3vRihVhSlByB4fu7zDLpy45OmbBuGl2zKhcvxubF_uafEaFucF0pSFz8jcz_ktLoENHSJL0B7VxMWQ=[1] Ionic Strength Effect on Photochemistry of Fluorene and Dimethylsulfoxide at the Air–Sea Interface: Alternative Formation Pathway of Organic Sulfur Compounds in a Marine Atmosphere | ACS Earth and Space Chemistry. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_IQmtYos4sVZpWH5VLqcPJ7JrZzoVsUK96o-rFKEzHThrhkklRW2TK6R3XPuSyXfu_PMXyiaJXrBqtbxjkmzEskS7UlLYymJF6FV2qagiqcuaBGX5Vif4J7GtDGlzu40-APeSBqgY2EWEn5cf8dIOBpFFMsg=[4] Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. pjoes.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5da49q4qqTtSl3MPHpSnQoDl5eyEFRzxcExY3BhwK3EQoqj4NSR_U7zq96_QHzapVui7gbEcBFFRcHLRkCRQX1ElQ0-JrQUyUB3fi2jXYoYz_ujlaOOL3ZWLL8K75wKifBskAg2gHXYzXetWx6wzy2F8=

Sources

Technical Support Center: Troubleshooting Low Synthesis Yield of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing low yields, incomplete conversions, or reaction failures during the synthesis of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.

The coupling of 1-amino-9H-fluoren-9-one with 4-fluorobenzenesulfonyl chloride presents a unique intersection of steric and electronic challenges. This document provides a root-cause analysis, a self-validating optimized protocol, quantitative condition comparisons, and troubleshooting FAQs to ensure a high-yielding, reproducible workflow.

Part 1: Root Cause Analysis (The "Why")

Q: Why do standard sulfonylation conditions (e.g., Pyridine or Triethylamine in DCM) fail for this specific substrate? A: The failure stems from a combination of severe electronic deactivation and steric congestion:

-

Electronic Deactivation: 1-amino-9H-fluoren-9-one is an exceptionally poor nucleophile. The lone pair on the nitrogen atom is heavily delocalized into the adjacent, highly electron-withdrawing 9-oxo (carbonyl) group via resonance. This drastically reduces the electron density available for nucleophilic attack on the sulfonyl chloride[1].

-

Steric Congestion: The amine is located at the 1-position of the fluorenone ring system. This peri-position is sterically hindered by both the adjacent 9-carbonyl oxygen and the hydrogen atom at the 8-position, blocking the approach trajectory required to attack the bulky sulfonyl chloride.

Q: Why am I seeing a massive accumulation of 4-fluorobenzenesulfonic acid in my LC-MS/NMR instead of the product? A: Because the amine is unreactive under standard conditions, the highly electrophilic 4-fluorobenzenesulfonyl chloride is left unconsumed in the reaction mixture. Over extended periods, even trace amounts of environmental or solvent moisture will cause the sulfonyl chloride to hydrolyze into 4-fluorobenzenesulfonic acid, permanently quenching the electrophile[1].

Part 2: Strategic Troubleshooting & Optimization

To overcome these barriers, we must abandon direct nucleophilic substitution and instead force the reaction via an anion-mediated pathway . By treating the amine with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), we quantitatively deprotonate the weakly basic amine to form a highly reactive amide anion. This anion is nucleophilic enough to overcome both the electronic deactivation and steric hindrance, allowing for rapid coupling with the sulfonyl chloride[2].

Mechanistic shift from direct amination to an anion-mediated sulfonylation pathway.

Part 3: Self-Validating Experimental Protocol

Methodology: LiHMDS-Mediated Sulfonylation This protocol utilizes LiHMDS to pre-form the reactive anion. It includes visual checkpoints to validate the success of the system in real-time.

Reagents:

-

1-amino-9H-fluoren-9-one (1.0 equiv)

-

4-fluorobenzenesulfonyl chloride (1.2 equiv)

-

LiHMDS (1.0 M in THF, 1.2 equiv)

-

Anhydrous THF (0.2 M)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1-amino-9H-fluoren-9-one and dissolve it completely in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF) over 10 minutes.

-

Self-Validation Checkpoint: Watch for a distinct color shift in the solution (often darkening to a deep red or purple). This visually confirms the successful formation of the fluorenone amide anion. If the color remains unchanged, your THF may be wet, which has quenched the LiHMDS.

-

-

Activation: Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

-

Electrophile Addition: Dissolve 4-fluorobenzenesulfonyl chloride in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature over 2 to 4 hours. Monitor the progress via TLC or LC-MS.

-

Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.

Part 4: Quantitative Data & Condition Comparison

The following table summarizes the causal relationship between the choice of base/solvent and the resulting yield, demonstrating why the strong-base approach is mandatory for this specific scaffold.

| Reaction Conditions | Base (Equiv) | Solvent | Temp | Result / Yield | Causality / Observation |

| Standard | Pyridine (2.0) | DCM | RT | < 5% | Amine nucleophilicity is too low; mostly unreacted starting material recovered. |

| Catalytic | TEA (2.0) + DMAP (0.2) | DCM | Reflux | 15 - 20% | DMAP activates the sulfonyl chloride, but sterics still hinder the final attack. |

| Strong Base (Hydride) | NaH (1.5) | DMF | 0 °C to RT | 65 - 75% | Anion formation successfully drives the reaction. DMF aids solubility but is harder to remove. |

| Optimized (Amide Base) | LiHMDS (1.2) | THF | -78 °C to RT | > 85% | Homogeneous deprotonation minimizes side reactions; clean, rapid conversion. |

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use DMAP as a nucleophilic catalyst instead of using a strong base like LiHMDS? A: While 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for standard sulfonamide synthesis[3], it is often insufficient for 1-aminofluorenone. DMAP forms a highly electrophilic sulfonylpyridinium intermediate, but the 1-amino group on fluorenone is so sterically hindered and electronically deactivated that it struggles to attack even this activated intermediate. Deprotonation (LiHMDS) is a much more reliable strategy.

Q2: My LC-MS shows a mass corresponding to bis-sulfonylation (di-substitution). How do I prevent this? A: Bis-sulfonylation occurs when the product sulfonamide (which is highly acidic) is deprotonated by excess base and reacts with a second equivalent of sulfonyl chloride[1]. To prevent this:

-

Strictly control the stoichiometry of LiHMDS to exactly 1.1 - 1.2 equivalents.

-

Keep the temperature strictly at -78 °C during the addition of the sulfonyl chloride.

-

Avoid using a massive excess of 4-fluorobenzenesulfonyl chloride.

Q3: How do I separate the unreacted 1-aminofluorenone from the desired product during purification? A: 1-aminofluorenone and the product sulfonamide often have similar R_f values on normal-phase silica TLC. However, the product sulfonamide has an acidic N-H proton. You can perform an acid-base extraction during workup: wash the organic layer with 1M NaOH to extract the product into the aqueous layer as a sodium salt, leaving the unreacted amine in the organic layer. Then, carefully acidify the aqueous layer with 1M HCl to precipitate the pure sulfonamide.

Troubleshooting workflow for the synthesis of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide.

References

-

Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at:[Link]

-

DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry. Available at:[Link]

Sources

optimizing chromatographic purification methods for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Welcome to the Technical Support Center for the chromatographic purification of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides authoritative, causality-driven troubleshooting strategies to overcome the unique physicochemical challenges of this molecule—specifically, the rigid, highly conjugated fluorenone core, the weakly acidic sulfonamide linkage, and the hydrophobic fluorophenyl moiety.

Section 1: Method Development & Solubility Profiling

The primary hurdle in purifying fluorenone-sulfonamide derivatives is balancing solubility with chromatographic retention. The planar fluorenone system promotes strong π−π stacking with stationary phases, while the sulfonamide group ( pKa ~8–10) is prone to secondary electrostatic interactions.

Fig 1. Systematic method development workflow for fluorenone-sulfonamide derivatives.

Self-Validating Protocol: Mobile Phase pH Selection

To establish a robust baseline method, you must empirically determine the optimal pH to suppress secondary interactions[1].

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of a 1:1 DMSO/Acetonitrile mixture to ensure complete solvation of the rigid fluorenone core.

-

Mobile Phase Preparation:

-

Phase A (Acidic): LC-MS grade Water with 0.1% Formic Acid (pH ~2.7).

-

Phase B (Basic): 10 mM Ammonium Bicarbonate in Water (pH ~10.0).

-

Organic Modifier: LC-MS grade Acetonitrile.

-

-

Scouting Runs: Execute a linear gradient from 5% to 95% Acetonitrile over 10 minutes using Phase A, followed by a system equilibration and a repeat run using Phase B.

-

Data Evaluation: Calculate the USP tailing factor ( Tf ) for the main peak in both runs. A Tf value between 0.9 and 1.2 indicates successful suppression of secondary interactions.

-

Validation: Perform a blank injection immediately following the sample run to validate that no carryover or on-column precipitation has occurred.

Section 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing for the target compound on a standard C18 column. How can I correct this? A1: Peak tailing in sulfonamides is primarily caused by secondary hydrogen-bonding and electrostatic interactions between the weakly acidic sulfonamide (-NH-SO 2 -) group and residual un-endcapped silanols on the silica stationary phase. Causality & Solution: To mitigate this, you must suppress the ionization of the sulfonamide. Adjusting the mobile phase to an acidic pH by adding 0.1% formic acid buffers the system at pH ~2.7. At this pH, the sulfonamide remains fully protonated (neutral), and the acidic surface silanols (Si-O − ) are neutralized to Si-OH. This dual neutralization eliminates the electrostatic secondary interactions, significantly reducing peak tailing[2].

Q2: My compound is co-eluting with the unreacted 9-fluorenone starting material. How do I improve resolution? A2: 9-fluorenone is highly non-polar and planar, while your target molecule contains a polar sulfonamide linkage and an electron-withdrawing fluorophenyl ring. If they co-elute, the mobile phase lacks the specific selectivity required to differentiate these polarities. Causality & Solution: Switch your organic modifier from Methanol to Acetonitrile. Methanol is a protic solvent that cannot effectively disrupt the strong π−π stacking interactions between the fluorenone core and the stationary phase. Acetonitrile, an aprotic solvent with a strong dipole moment and a π -electron system (C ≡ N), participates in π -dipole interactions, effectively competing with the stationary phase and improving the resolution of fluorenone derivatives[3]. Additionally, decrease the gradient slope to 2% B/min around the expected elution time[4].

Q3: The compound precipitates on the column during preparative scale-up, causing high backpressure. How do I fix this? A3: The rigid fluorenone-sulfonamide structure has notoriously poor aqueous solubility. When injecting a highly concentrated sample dissolved in a strong solvent (like 100% DMSO) into a highly aqueous mobile phase stream, the compound undergoes instantaneous precipitation at the column head frit. Causality & Solution: Optimize the injection diluent to match the starting mobile phase as closely as possible without the sample crashing out in the vial. If precipitation has already occurred on the column, do not increase the flow rate. Instead, reverse the column and flush it directly to waste with 100% Acetonitrile or Tetrahydrofuran (THF) at a low flow rate to dissolve the precipitate and clear the frit[5].

Section 3: Quantitative Chromatographic Parameters

The following table summarizes the optimized quantitative parameters for scaling the purification of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide from analytical scouting to preparative isolation.

| Parameter | Normal Phase (Flash) | Reversed-Phase (Analytical) | Reversed-Phase (Preparative) |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18, High-Density Endcapped (1.7-3 µm) | C18, High-Density Endcapped (5-10 µm) |

| Mobile Phase A | Hexane / Heptane | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Ethyl Acetate | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Optimal Gradient | 10% to 50% B (Step gradient) | 5% to 95% B over 10 min | 20% to 80% B over 20 min |

| Flow Rate | 30 - 40 mL/min | 0.3 - 0.5 mL/min | 15 - 20 mL/min |

| Detection (UV) | 254 nm | 278 nm | 278 nm |

| Typical Sample Load | 1 - 5% of column weight | 1 - 5 µg on-column | 10 - 50 mg on-column |

Note: UV detection at 278 nm is highly specific for the conjugated fluorenone system and avoids background noise from standard solvent absorbance cutoffs[3].

Section 4: Preparative Scale-Up & System Maintenance

When scaling up to preparative chromatography, system backpressure and column longevity become critical bottlenecks. Use the diagnostic workflow below to systematically isolate flow path disruptions.

Fig 2. Diagnostic workflow for isolating and resolving high backpressure issues.

References

-

A Rapid and Simple Method for Multi-Residue Sulfonamide Analysis in Poultry Meat Source: Journal of Health, Wellness and Community Research (JHWCR) URL:[Link]

-

A Complete Solution to Perform a Systematic Screening Protocol for LC Method Development Source: Waters Corporation URL:[Link]

-

Preparative HPLC Troubleshooting Guide Source: Agilent Technologies URL:[Link]

-

The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides Source: Nano Biomedicine and Engineering URL:[Link]

Sources

Technical Support Center: Crystallization of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Welcome to the technical support guide for 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide. This document provides in-depth troubleshooting for common crystallization challenges encountered by researchers. The advice herein is grounded in the fundamental physicochemical principles governing the crystallization of complex aromatic sulfonamides.

The molecular architecture of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide presents a unique set of crystallization challenges. The planar, electron-deficient 9-fluorenone core is prone to π-π stacking, while the sulfonamide group provides strong hydrogen bond donor (N-H) and acceptor (S=O) sites.[1] The terminal fluorophenyl group further complicates the intermolecular landscape by introducing the potential for weaker, yet structurally significant, C-H···F and F···F interactions.[2][3] This interplay of forces means that crystallization outcomes are highly sensitive to experimental conditions, often leading to issues with polymorphism, oiling out, or amorphous precipitation.[4][5]

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" or forming an amorphous powder instead of crystals. What is happening and how can I fix it?

A1: This is a classic sign of uncontrolled, rapid precipitation from a highly supersaturated solution.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase before it has time to organize into a crystalline lattice.[6][7] This happens when the concentration of the solute is so high (high supersaturation) that the solution's temperature is above the melting point of the impure solid.[8] Amorphous powders form for a similar reason: the molecules crash out of solution too quickly to form an ordered structure.

Troubleshooting Strategies:

-

Reduce the Rate of Supersaturation: The primary goal is to slow down the process to give molecules adequate time to self-assemble.

-

Slower Cooling: If using cooling crystallization, allow the flask to cool to room temperature on the benchtop (insulate it with glass wool or paper towels) before transferring it to a colder environment like a refrigerator or ice bath.[9]

-

Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and much more slowly, with vigorous stirring, to the point of faint, persistent turbidity. Then, stop and allow the system to equilibrate.[10]

-

-

Adjust the Solvent System:

-

Increase Solvent Volume: You may be working with a solution that is too concentrated. Re-dissolve the oil or amorphous solid by gently heating and add a small amount (5-10% more) of the "good" solvent to reduce the overall supersaturation.[6]

-

Change Solvents: The polarity difference between your compound and solvent might be too large.[8] For a molecule like this, which has both polar (sulfonamide, ketone) and non-polar (fluorene, phenyl) regions, solvents like ethyl acetate, acetone, acetonitrile, or mixtures such as ethanol/water or isopropanol/heptane could be effective.[11][12]

-

-

Introduce a Nucleation Site (Seeding):

-

Oiling out can occur when nucleation is inhibited. Adding a "seed crystal" (a tiny crystal from a previous successful batch) can provide a template for ordered growth. Add the seed crystal when the solution is saturated but not yet oiled out (e.g., just as it begins to cool or just before it turns turbid).[5][10]

-

Q2: I'm observing different crystal forms (e.g., needles vs. plates) in different experiments. Am I dealing with polymorphs?

A2: It is highly probable. Polymorphism is a well-documented phenomenon in sulfonamides. [4][13][14]

Causality: Polymorphs are different crystal structures of the same molecule.[4] These distinct packing arrangements are governed by the subtle interplay of intermolecular forces. For this molecule, the N-H···O hydrogen bonds of the sulfonamide can form different patterns (like chains or dimers), and the fluorophenyl and fluorenone rings can stack in various ways.[1] The presence of fluorine can introduce weak C-H···F interactions that stabilize one polymorph over another under specific conditions.[2] The choice of solvent, cooling rate, and temperature directly influences which set of interactions dominates, leading to the formation of a specific polymorph.[14]

Control Strategies:

-

Standardize Everything: To obtain a single, consistent polymorph, you must rigorously control all crystallization parameters: solvent choice, concentration, cooling rate, agitation speed, and temperature.

-

Solvent Selection: The solvent's ability to form hydrogen bonds or engage in π-stacking can favor a particular polymorph. Experiment with solvents of different classes (e.g., protic like ethanol vs. aprotic like ethyl acetate).

-

Seeding: This is the most effective method for polymorph control. Introduce a seed crystal of the desired form into a supersaturated solution to template its growth exclusively.[10]

-

Temperature Control: Different polymorphs can have different temperature stability ranges. Crystallizing at a constant, controlled temperature may favor the formation of the most stable polymorph at that temperature.

Q3: My crystallization yield is consistently low. How can I improve it?

A3: Low yield is typically caused by excessive solubility in the mother liquor or mechanical losses.

Causality: The goal of crystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[11] If the compound remains significantly soluble even after cooling, it will be lost in the filtrate.

Troubleshooting Strategies:

-

Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more solute upon cooling.[15]

-

Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath or refrigerator (if the solvent's freezing point allows) for at least an hour to maximize precipitation.

-

Change the Solvent System:

-

Your current solvent may be too "good." Find a solvent in which the compound is less soluble at cold temperatures.

-

Use a solvent/anti-solvent system. Dissolve the compound in a good solvent, then add a miscible anti-solvent in which the compound is very poorly soluble to force precipitation.[12] Common pairs include acetone/water, ethyl acetate/hexane, and dichloromethane/hexane.[11]

-

-

Check for Premature Crystallization: If you performed a hot filtration step to remove impurities, ensure your funnel and receiving flask were pre-heated. Crystallization in the funnel leads to significant loss of product.[15]

Q4: How should I perform a systematic solvent screening for this compound?

A4: A systematic screening is crucial for a novel compound. The goal is to test a diverse range of solvents to identify optimal conditions for high-quality crystal growth. [12][16]

Causality: The solubility of a compound is a specific interaction between the solute and solvent molecules. By testing solvents with varying polarities, hydrogen bonding capabilities, and aromatic character, you can map the compound's solubility profile and identify the "sweet spot" where solubility is high when hot and low when cold.

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Aliquot approximately 5-10 mg of your compound into several small vials.

-

Solvent Selection: Choose a range of solvents with diverse properties. See the table below for suggestions.

-

Solubility Test (Room Temp): Add a solvent dropwise (e.g., 0.1 mL at a time) to a vial, vortexing after each addition. Record the volume needed to dissolve the solid. If it dissolves in a small volume (<0.5 mL), it is likely too soluble for cooling crystallization. If it remains insoluble after ~2 mL, it is likely a poor solvent.

-

Solubility Test (Hot): For solvents where the compound was sparingly soluble at room temperature, heat the vial gently (e.g., in a sand bath or on a hot plate) to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

-

Crystallization Test: Allow the hot, dissolved solutions to cool slowly to room temperature. Observe the quality of the crystals that form (if any).

-

Evaluate: The best single solvent will dissolve the compound when hot and produce a high yield of well-formed crystals upon cooling. This systematic approach can be adapted for high-throughput screening platforms.[16][17]

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Example Solvents | Rationale for Selection |

| Protic | Ethanol, Isopropanol, Methanol | Can form strong hydrogen bonds with the sulfonamide group. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Can accept hydrogen bonds and interact via dipole-dipole forces with the ketone and sulfonyl groups. |

| Aromatic | Toluene, Anisole | Can engage in π-π stacking interactions with the fluorenone and phenyl rings. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity, can act as H-bond acceptors. |

| Chlorinated | Dichloromethane (DCM) | Good for dissolving non-polar moieties, but often requires an anti-solvent due to high volatility.[9] |

| Non-polar | Hexane, Heptane, Cyclohexane | Primarily used as anti-solvents to reduce solubility and induce crystallization. |

Visualized Workflow: Systematic Troubleshooting

The following diagram outlines a logical decision-making process for addressing common crystallization problems.

Caption: A troubleshooting workflow for crystallization experiments.

Detailed Experimental Protocols

Protocol 1: Solvent-Antisolvent Crystallization

This method is effective when a single solvent does not provide a sufficient solubility gradient with temperature.

-

Dissolution: Dissolve the crude 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide in the minimum amount of a "good" solvent (e.g., acetone, THF) at room temperature.

-

Filtration: Filter the solution through a syringe filter (PTFE, 0.45 µm) to remove any particulate impurities.

-

Anti-Solvent Addition: To the clear filtrate, add a miscible "anti-solvent" (e.g., hexane, water) dropwise with constant, gentle swirling.

-

Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

-

Crystal Growth: Add a few more drops of the "good" solvent to just redissolve the turbidity, creating a solution that is just below saturation. Seal the vial and set it aside, undisturbed, for crystals to form slowly over hours or days. Alternatively, place this vial inside a larger, sealed jar containing more of the anti-solvent (vapor diffusion method).[9][18]

Protocol 2: Vapor Diffusion

This technique is ideal for growing high-quality single crystals from small amounts of material.

-

Prepare Inner Vial: Dissolve 2-10 mg of the compound in a highly pure, relatively volatile "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial (e.g., a 1 mL conical vial). Use just enough solvent to fully dissolve the compound.

-

Prepare Outer Vial: In a larger vial or jar (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" (e.g., pentane, diethyl ether) in which the compound is insoluble.

-

Set Up System: Carefully place the inner vial inside the outer jar, ensuring the solvent levels are not at risk of mixing. Do not allow the vials to touch.[9]

-

Seal and Wait: Seal the outer jar tightly and leave it in an undisturbed, temperature-stable location. The more volatile anti-solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.

References

-

Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

-

Mettler-Toledo International Inc. (n.d.). Oiling Out Case Study from Eli Lilly. Retrieved from [Link]

- Henary, M., et al. (2020).

- Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36, 549–562.

-

Taylor & Francis Online. (2024, February 27). Novel liquid crystalline fluorene and fluorenone MIDA boronates: influence of alkyl vs alkoxy side chains on the mesomorphic properties. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

- Umeda, T., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2550–2558.

- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.

- Sahoo, S. K., et al. (2024). Polymorphism Steered Thermochromism in a Sulfonamide.

- Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 5), 337–342.